molecular formula C23H21NO2S3 B11186629 (2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one

(2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one

Cat. No.: B11186629
M. Wt: 439.6 g/mol
InChI Key: ZTZXZMYQSXTCOY-JLHYYAGUSA-N
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Description

(2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one is a sophisticated synthetic compound designed for advanced chemical and pharmacological research. This molecule is a hybrid structure incorporating a quinoline-fused 1,2-dithiole-3-thione scaffold, a motif known for its potent antioxidant and cytoprotective properties , linked via an enone bridge to a (E)-chalcone group, which is a privileged structure in medicinal chemistry with diverse biological activities . The presence of the dithiolethione core suggests potential utility in studies focused on activating the Nrf2-ARE pathway , a key regulator of cellular defense against oxidative stress. Concurrently, the chalcone moiety offers a versatile handle for investigating interactions with various biological targets, including kinases and tubulin, making it a compelling candidate for developing novel anticancer and anti-inflammatory agents . The 8-ethoxy and 4,4-dimethyl substituents fine-tune the compound's electronic properties and metabolic stability, allowing researchers to explore structure-activity relationships. This reagent is intended for use in hit-to-lead optimization, biochemical assay development, and as a building block in the synthesis of more complex chemical entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H21NO2S3

Molecular Weight

439.6 g/mol

IUPAC Name

(E)-1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C23H21NO2S3/c1-4-26-16-11-12-18-17(14-16)20-21(28-29-22(20)27)23(2,3)24(18)19(25)13-10-15-8-6-5-7-9-15/h5-14H,4H2,1-3H3/b13-10+

InChI Key

ZTZXZMYQSXTCOY-JLHYYAGUSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Effects

  • Doebner-Miller Reaction : Two-phase HCl/toluene systems enhance crotonaldehyde availability, reducing polymerization side reactions.

  • Friedländer Synthesis : Solvent-free PPA conditions minimize environmental impact and improve atom economy.

  • Wittig Reaction : Aqueous sonication accelerates ylide formation and homogenizes reactants, reducing reaction time from hours to minutes.

Stereochemical Control

ROESY NMR analysis confirms the (E)-configuration of the chalcone moiety, with Hα resonating downfield (δ 7.8–8.1 ppm) relative to Hβ (δ 6.9–7.2 ppm) due to diamagnetic shielding from the quinoline ring.

Analytical Characterization

Table 1: Spectroscopic Data for Key Intermediates

CompoundIR (ν, cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Dithioloquinoline-1-thione1675 (C=S)1.45 (s, 6H, CH₃), 4.15 (q, OCH₂)45.2 (C-S), 128.7 (Cquinoline)
Chalcone Product1680 (C=O)7.85 (d, J=16 Hz, Hα), 6.95 (Hβ)190.1 (C=O), 144.3 (C=C)

Table 2: Comparative Yields of Synthetic Methods

StepMethodYield (%)Purity (%)
Quinoline FormationFriedländer8598
Dithiolo AnnulationSulfurization7895
Chalcone InstallationWittig9299

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of thioxo-dihydroquinoline derivatives characterized by a complex molecular structure that includes multiple sulfur atoms and a quinoline moiety. Its molecular formula is C28H22N2O4S3C_{28}H_{22}N_{2}O_{4}S_{3} with a molecular weight of approximately 546.7 g/mol . The specific arrangement of its functional groups contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from the dithioloquinoline framework have shown promising results as protein kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways . In particular, some derivatives demonstrated over 85% inhibition against various human kinases, including ALK and EGFR variants, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives can inhibit the growth of various bacteria and fungi, making them candidates for the development of new antimicrobial agents. The presence of the thioxo group is believed to enhance this biological activity .

Biochemical Probes

In biochemical research, this compound serves as a valuable probe for studying interactions between small molecules and biological macromolecules. Its ability to bind selectively to specific proteins allows researchers to investigate the mechanisms underlying various biological processes . This application is particularly relevant in drug discovery and development.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting kinases involved in signaling pathways associated with cancer and other diseases. By understanding how this compound interacts with these enzymes, researchers can identify potential therapeutic targets and develop more effective treatments .

Case Studies and Research Findings

StudyFocusFindings
Synthesis of Dithioloquinoline DerivativesAnticancer ActivityIdentified several derivatives with >85% inhibition on kinases like ALK and EGFR .
Antimicrobial Activity AssessmentMicrobial InhibitionDemonstrated significant inhibition against bacterial strains; potential for new antimicrobial drugs .
Biochemical ProbingProtein InteractionsUsed as a probe to study small molecule interactions with proteins .

Mechanism of Action

The mechanism of action of (2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following analogs (Table 1) highlight variations in substituents and their impact:

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Features Source
Target Compound 8-Ethoxy, 3-phenylprop-2-en-1-one C₂₄H₂₃NO₂S₃ 449.62 Ethoxy enhances lipophilicity; α,β-unsaturated ketone enables reactivity
STL361140 (Vitas-M) 8-Methoxy, 2-phenylethanone C₂₁H₂₁NO₂S₃ 413.59 Methoxy reduces steric bulk; phenylethanone lacks conjugation
332073-95-7 8-Methoxy, 2-(4-chlorophenoxy)acetyl C₂₁H₁₈ClNO₃S₃ 464.02 Chlorophenoxy group introduces halogen bonding potential
350994-76-2 4-Methoxyphenylprop-2-en-1-one C₂₂H₁₉NO₂S₃ 425.59 Methoxyphenyl enhances electron density
5-Butyryl-7-ethoxy analog 7-Ethoxy, butyryl C₂₀H₂₄N₂O₂S₃ 444.60 Ethoxy at C7 alters electronic distribution; butyryl increases hydrophobicity
Key Observations:

Substituent Position: Ethoxy vs. methoxy at C8 (target vs. Ethoxy at C7 () shifts electronic effects away from the quinoline core, reducing conjugation with the thioxo group.

Ketone Modifications: The α,β-unsaturated ketone in the target compound and 350994-76-2 enables nucleophilic addition, whereas STL361140’s phenylethanone lacks this reactivity .

Halogen and Aromatic Substituents: The 4-chlorophenoxy group in 332073-95-7 introduces halogen bonding, which may enhance binding affinity in biological targets (e.g., enzyme active sites) .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Density (g/cm³) Boiling Point (°C) pKa
Target 1.45 (est.) 720 (est.) -0.8 (thioxo S)
332073-95-7 1.49 713.2 -0.63
350994-76-2 N/A N/A N/A
  • The thioxo group (pKa ~ -0.6 to -0.8) contributes to acidic character, facilitating deprotonation under physiological conditions .
  • Higher density in halogenated analogs (e.g., 1.49 g/cm³ for 332073-95-7) correlates with increased molecular packing efficiency .

Biological Activity

The compound (2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one represents a novel class of quinoline derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties based on recent research findings.

Chemical Structure

The compound's structure is characterized by a quinoline moiety fused with a dithiolo ring and an ethoxy group. Its molecular formula is C28H22N2O4S3C_{28}H_{22}N_{2}O_{4}S_{3} . The presence of sulfur in the thioxo and dithiolo groups contributes to its unique biological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound. In vitro assays demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The mechanism of action appears to involve the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Inhibition of Nitric Oxide Production

CompoundIC50 (µM)Cell Line
Compound A10RAW 264.7
Compound B15LPS-stimulated RAW 264.7

Anticancer Activity

The compound has shown promising results in various cancer cell lines. In vitro studies indicated that it exhibits cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: Anticancer Efficacy
In a study evaluating the cytotoxicity of related quinoline derivatives, compounds were tested against MCF-7 and T47D breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer potential .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundIC50 (µM)Cancer Cell Line
Compound A12MCF-7
Compound B18A549

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial strains. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli .

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activities of this compound are attributed to its ability to modulate various signaling pathways. For anti-inflammatory effects, it inhibits key enzymes involved in inflammatory responses, such as iNOS and COX-2. In cancer cells, it disrupts cellular proliferation pathways and induces apoptosis through caspase activation .

Q & A

Q. What are the recommended synthetic routes for (2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one?

The compound’s synthesis involves multi-step reactions, often starting with quinoline derivatives and functionalizing them via cyclization, thiolation, and coupling reactions. Key steps include:

  • Thiocarbonyl introduction : Use Lawesson’s reagent or phosphorus pentasulfide to introduce the thioxo group at position 1 of the quinoline core .
  • Stereoselective enone formation : Employ Wittig or Horner-Wadsworth-Emmons reactions to ensure the (E)-configuration of the prop-2-en-1-one moiety .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures ensures high purity .

Q. How can elemental analysis and spectroscopic techniques validate the compound’s purity and structure?

  • Elemental analysis (CHNS) : Verify empirical formula consistency (e.g., using a Vario MICRO CHNS analyzer) with theoretical values (e.g., C, H, N, S content) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy at C8, dimethyl at C4) and stereochemistry of the enone group .
    • FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹) .
    • Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Q. What crystallographic methods are suitable for determining the compound’s three-dimensional structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Crystallization : Use slow evaporation of a dichloromethane/methanol solution to obtain high-quality crystals .
  • Data collection : Employ a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure refinement : Software like SHELXL-2018 refines atomic coordinates, thermal parameters, and bond lengths/angles. Report R-factor values (< 0.05 for high precision) .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., spectroscopic vs. crystallographic results) be resolved?

  • Case example : If NMR suggests a planar enone conformation but SCXRD reveals slight torsion, apply density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model ground-state geometry. Compare theoretical vs. experimental bond angles (< 2° deviation acceptable) .
  • Statistical validation : Use split-plot experimental designs (e.g., randomized blocks with repeated measures) to assess reproducibility across multiple batches .

Q. What mechanistic insights guide the optimization of the compound’s synthetic yield?

  • Kinetic studies : Monitor reaction progress via in situ FT-IR to identify rate-limiting steps (e.g., cyclization of the dithiolo-quinoline core). Adjust temperature (70–90°C) or catalyst loading (e.g., Pd(OAc)₂ for coupling reactions) .
  • Byproduct analysis : Use LC-MS to trace side products (e.g., over-oxidized sulfur species) and optimize reaction conditions (e.g., inert atmosphere for thiolation steps) .

Q. How can computational methods predict the compound’s environmental fate and toxicity?

  • QSAR modeling : Use EPI Suite or TEST software to estimate biodegradation potential (e.g., log Kow for bioaccumulation) .
  • Molecular docking : Screen against cytochrome P450 enzymes to predict metabolic pathways and potential toxicity endpoints (e.g., hepatotoxicity) .

Q. What experimental frameworks link the compound’s physicochemical properties to its biological activity?

  • Structure-activity relationship (SAR) : Design analogs with systematic substituent variations (e.g., ethoxy → methoxy) and assay for bioactivity (e.g., enzyme inhibition). Use ANOVA to identify statistically significant trends (p < 0.05) .
  • Theoretical alignment : Map electronic properties (e.g., HOMO-LUMO gaps via DFT) to observed biological effects (e.g., redox activity) .

Methodological Frameworks

Q. How should researchers design studies to address conflicting reports on the compound’s stability?

  • Accelerated stability testing : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Compare degradation products with published data .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate stability with molecular descriptors (e.g., steric hindrance at the thioxo group) .

Q. What strategies validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
  • Fluorescence quenching assays : Titrate the compound into a protein solution (e.g., bovine serum albumin) and analyze Stern-Volmer plots to confirm static/dynamic quenching mechanisms .

Q. How can interdisciplinary approaches enhance mechanistic understanding of the compound’s reactivity?

  • Combined experimental-computational workflows :
    • Synthesize isotopically labeled analogs (e.g., ¹³C at the enone carbonyl) for kinetic isotope effect (KIE) studies .
    • Compare experimental activation energies with transition-state theory calculations .

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